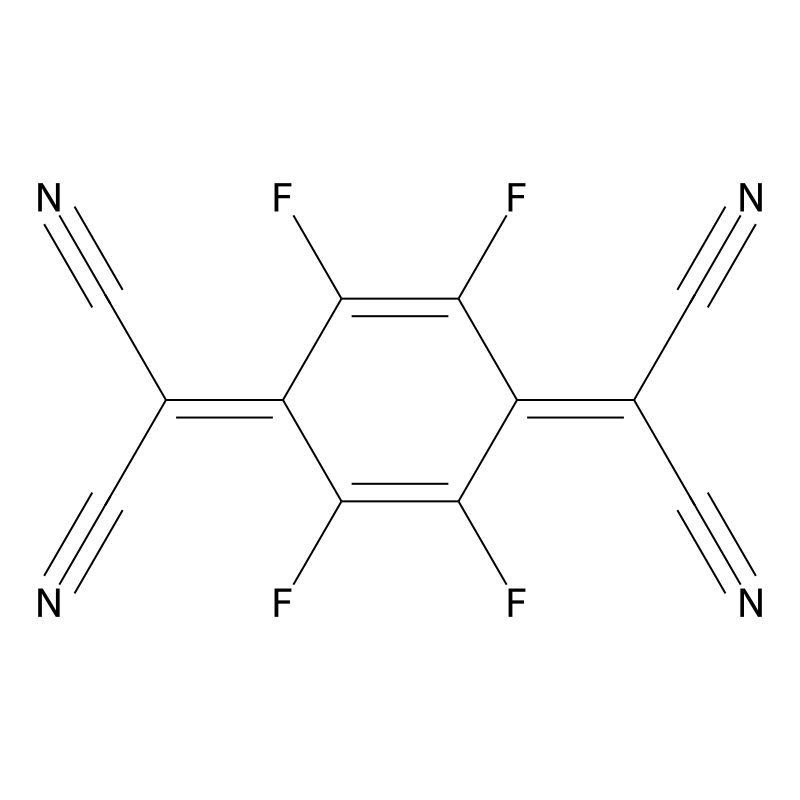2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Semiconductor Dopant
F4-TCNQ is one of the most widely used and effective p-type dopants for organic semiconductors []. A dopant is a material added to a pure semiconductor to modify its electrical conductivity. F4-TCNQ acts as a p-type dopant because it readily accepts electrons. This ability stems from its strong electron-acceptor properties and extended π-electron system [, ]. By introducing F4-TCNQ into organic semiconductors, researchers can tune the material's electronic properties, making it more efficient at conducting holes (positively charged carriers) []. This manipulation of electrical properties is crucial for developing organic electronic devices like organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs) [, ].
Hole Injection and Transport Material
F4-TCNQ's electron-accepting nature also makes it valuable as a hole injection and transport material in organic electronics []. In OLEDs, for example, F4-TCNQ can be incorporated into the hole transport layer (HTL) to facilitate the efficient injection of holes from the anode into the light-emitting layer []. This improves the overall performance and efficiency of the OLED device.
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane is a highly fluorinated derivative of tetracyanoquinodimethane. Its molecular formula is C₁₂F₄N₄. The presence of four fluorine atoms enhances its electronic properties and stability compared to its non-fluorinated counterparts. The compound exhibits strong electron-accepting properties and has been studied for its role in charge transfer complexes .
F4TCNQ's primary mechanism of action in organic electronics involves p-doping. During doping, F4TCNQ accepts electrons from the host material (typically an organic semiconductor), creating holes (positively charged vacancies) within the host. This increased concentration of holes enhances the material's ability to conduct electricity [].
The compound primarily participates in charge transfer reactions. It can act as an electron acceptor when combined with various electron donors. The interaction between 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane and donor molecules results in the formation of charge transfer complexes that exhibit unique optical and electronic properties . These reactions are crucial for applications in organic photovoltaics and organic light-emitting diodes.
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane has several applications:
- Organic Electronics: It is widely used as a dopant in organic semiconductors to enhance conductivity and improve device performance.
- Photovoltaics: The compound plays a critical role in organic photovoltaic cells by facilitating charge separation and transport.
- Optical Devices: Its unique optical properties make it suitable for applications in photonic devices where light manipulation is essential .
Studies have demonstrated that 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane interacts with various organic materials. These interactions often lead to significant changes in the electronic properties of the host materials. For instance:
- Poly(3-hexylthiophene): This polymer exhibits altered conformation and aggregation behavior when doped with 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane .
- Charge Transfer Complexes: The formation of these complexes has been extensively studied to understand their impact on device performance in organic electronics .
Several compounds share structural characteristics or functional properties with 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 7,7,8,8-Tetracyanoquinodimethane | C₈N₄ | Non-fluorinated version; strong electron acceptor |
| 2-Fluoro-7,7,8,8-tetracyanoquinodimethane | C₈F₁N₄ | Contains one fluorine atom; altered electronic properties |
| Tetrathiafulvalene–7,7,8,8-tetracyanoquinodimethane | C₁₂H₈N₄S₄ | Known for its strong donor properties |
Uniqueness of 2,3,5,6-Tetrafluoro-7,7,8,8-Tetracyanoquinodimethane
The unique aspect of 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane lies in its high degree of fluorination which significantly enhances its electron affinity and stability compared to similar compounds. This characteristic makes it particularly effective in applications requiring efficient charge transfer and improved material performance.
XLogP3
GHS Hazard Statements
H301 (97.62%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (97.62%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (97.62%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Acute Toxic







